1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one
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Overview
Description
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-3-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized products with modified hydroxyl or carbonyl groups.
- Reduced products with alcohol functionalities.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: Variation in the position of the bromine and hydroxyl groups.
1-(3-Bromo-2-methoxyphenyl)ethanone: Different substitution pattern on the phenyl ring.
Uniqueness: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIRNPQAMNVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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